Cas no 2137846-27-4 (Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1))

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) is a cyclopropylamine derivative with a methoxy-methyl substitution at the 2-position, provided as a stable hydrochloride salt. This compound is of interest in synthetic organic and medicinal chemistry due to its constrained cyclopropane ring, which imparts unique steric and electronic properties. The hydrochloride salt form enhances solubility and handling in laboratory settings. Its structural features make it a potential intermediate for the development of pharmacologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s purity and well-defined composition ensure reproducibility in research applications.
Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) structure
2137846-27-4 structure
商品名:Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1)
CAS番号:2137846-27-4
MF:C5H12ClNO
メガワット:137.607880592346
CID:5895446
PubChem ID:165874137

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1)
    • EN300-717862
    • 2137846-27-4
    • 2-methoxy-2-methylcyclopropan-1-amine hydrochloride
    • インチ: 1S/C5H11NO.ClH/c1-5(7-2)3-4(5)6;/h4H,3,6H2,1-2H3;1H
    • InChIKey: YIBDRTZFHWZHDT-UHFFFAOYSA-N
    • ほほえんだ: O(C1(CC1N)C)C.Cl

計算された属性

  • せいみつぶんしりょう: 137.0607417g/mol
  • どういたいしつりょう: 137.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 84.1
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717862-5.0g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
5.0g
$3894.0 2025-03-12
Enamine
EN300-717862-2.5g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
2.5g
$2631.0 2025-03-12
Enamine
EN300-717862-0.25g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
0.25g
$1235.0 2025-03-12
Enamine
EN300-717862-0.1g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
0.1g
$1183.0 2025-03-12
Enamine
EN300-717862-0.05g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
0.05g
$1129.0 2025-03-12
Enamine
EN300-717862-10.0g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
10.0g
$5774.0 2025-03-12
Enamine
EN300-717862-0.5g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
0.5g
$1289.0 2025-03-12
Enamine
EN300-717862-1.0g
2-methoxy-2-methylcyclopropan-1-amine hydrochloride
2137846-27-4 95.0%
1.0g
$1343.0 2025-03-12

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) 関連文献

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1)に関する追加情報

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) (CAS No. 2137846-27-4): A Comprehensive Overview

Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1), identified by the CAS number 2137846-27-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various biochemical applications. The presence of both hydrochloride and specific functional groups such as 2-methoxy and 2-methyl endow it with distinct chemical and pharmacological attributes.

The structural configuration of Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) involves a cyclopropane ring substituted with a secondary amine group, further modified by methoxy and methyl groups. This arrangement contributes to its stability and reactivity, making it an intriguing subject for synthetic chemistry and drug development. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various experimental and therapeutic contexts.

In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit modulatory effects on biological pathways relevant to neurological disorders, inflammation, and metabolic diseases. The unique structural motifs present in Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) suggest potential interactions with target enzymes and receptors, which have been explored in preliminary studies. For instance, the cyclopropane moiety is known to influence the conformational flexibility of molecules, potentially enhancing their binding affinity to biological targets.

Research endeavors have focused on leveraging the compound's structural features to develop novel therapeutic agents. The methoxy and methyl substituents introduce specific electronic properties that can fine-tune the pharmacokinetic profile of the molecule. This has led to investigations into its potential as an intermediate in synthesizing more complex pharmacophores. The hydrochloride form further aids in optimizing drug delivery systems by improving solubility and bioavailability.

The synthesis of Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed. The incorporation of protective groups ensures the selective modification of functional sites, enabling the construction of the desired molecular framework.

Evaluation of the compound's biological activity has revealed intriguing findings that warrant further exploration. In vitro studies have demonstrated its potential as a modulator of enzyme activity associated with inflammatory pathways. The interaction between the cyclopropane ring and specific amino acid residues in enzymes may lead to altered catalytic rates, offering a basis for developing anti-inflammatory agents. Additionally, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The impact of stereochemistry on the pharmacological properties of Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) has been a focal point of research. The rigid three-membered cyclopropane ring influences the spatial orientation of substituents, which can significantly affect binding interactions with biological targets. This aspect is particularly relevant in designing molecules with high selectivity and efficacy. Computational modeling techniques have been instrumental in predicting how different conformations of the compound may interact with proteins and nucleic acids.

The compound's solubility profile in various solvents has also been extensively studied to optimize its formulation for different applications. The hydrochloride salt form enhances water solubility, making it suitable for aqueous-based drug formulations. Conversely, its solubility in organic solvents like dimethyl sulfoxide (DMSO) allows for its use in non-aqueous systems such as transdermal patches or lipid-based nanoparticles.

Preliminary toxicological assessments have been conducted to evaluate the safety profile of Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1). These studies focus on identifying potential adverse effects at varying concentrations and exposure durations. The results have provided valuable insights into its tolerability and potential side effects, guiding further optimization efforts aimed at improving safety while maintaining efficacy.

The future directions for research on this compound are multifaceted. Continued investigation into its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level. Additionally, exploring its potential as a lead compound for drug development could open new avenues in treating various diseases. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.

The versatility of Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1) extends beyond pharmaceutical applications; it also holds promise in agrochemical research due to its structural similarity to natural products that exhibit biological activity. By modifying its core structure or derivatizing it with other functional groups, researchers can generate novel compounds with enhanced properties suitable for crop protection or other agricultural uses.

In conclusion, Cyclopropanamine, 2-methoxy-2-methyl-, hydrochloride (1:1), with CAS number 2137846-27-4, represents a significant advancement in organic chemistry and medicinal science. Its unique structural features offer a rich foundation for developing innovative therapeutic agents targeting various diseases. Ongoing research efforts continue to unravel its full potential, paving the way for future breakthroughs that could benefit human health and industrial applications alike.

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